2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid
Description
2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound featuring a benzo-triazole core substituted with a methyl group at the 2-position and a carboxylic acid moiety at the 5-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of amide derivatives for drug discovery . Its structural rigidity and functional groups enable diverse reactivity, including coordination with metals and participation in coupling reactions .
Properties
IUPAC Name |
2-methylbenzotriazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-9-6-3-2-5(8(12)13)4-7(6)10-11/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEGAMXMBOZQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C2C=CC(=CC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzotriazoles, quinones, and reduced derivatives such as alcohols and aldehydes .
Scientific Research Applications
2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of corrosion inhibitors, UV stabilizers, and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring can interact with metal ions, making it useful in coordination chemistry .
Comparison with Similar Compounds
Comparison with Similar Benzo-Triazole Derivatives
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous compounds:
Physicochemical Properties
- Melting Points: 2-Methyl derivative: Not explicitly reported, but analogous amides (e.g., compound 6h) melt at 90–91°C . 1H-Benzo[d][1,2,3]triazole-5-carboxylic acid: >250°C . 1H-Benzo[d][1,2,3]triazole-5-carbonitrile: 210–211°C .
- Lipophilicity : The methyl group in the target compound increases logP compared to the unsubstituted carboxylic acid derivative, enhancing membrane permeability but reducing aqueous solubility .
Biological Activity
2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound belonging to the class of benzotriazoles. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₇N₃O₂
- Molecular Weight : 163.15 g/mol
- CAS Number : 648449-28-9
Synthesis
The synthesis of 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves cyclization reactions under specific conditions. Various synthetic routes have been explored to optimize yield and purity for research and industrial applications.
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. The presence of the carboxylic acid group enhances this activity by facilitating interactions with microbial membranes. Studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi .
Anticancer Activity
The compound has been evaluated for its anticancer properties through various in vitro assays. For instance, a study demonstrated that derivatives with a triazole moiety showed promising antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer) and CEM (human T-lymphocyte) cells. The compound exhibited an IC₅₀ value of 9.6 μM against HMEC-1 endothelial cells, indicating significant activity compared to other tested compounds .
The mechanism by which 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid exerts its biological effects is primarily through enzyme inhibition. It has been shown to interact with specific molecular targets within cancer cells, inhibiting their proliferation by blocking critical signaling pathways. The triazole ring is particularly effective in forming hydrogen bonds with target proteins, enhancing its binding affinity .
Study on Antiviral Activity
In a notable study focusing on antiviral properties, derivatives of triazoles were synthesized and tested for their efficacy against HIV-1. The results indicated that certain substitutions on the triazole ring significantly enhanced antiviral activity, with effective concentrations as low as 0.056 μM reported for some derivatives .
Anti-inflammatory Effects
Another area of investigation has been the anti-inflammatory potential of this compound. Research has shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The IC₅₀ values for inhibition were found to be competitive with established anti-inflammatory drugs like celecoxib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
